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Compound of Interest

Compound Name: Neoechinulin C

Cat. No.: B12417522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Neoechinulins, a class of prenylated indole alkaloids primarily isolated from fungi, have

garnered significant attention in the scientific community due to their diverse and potent

biological activities. These compounds have demonstrated a wide range of therapeutic

potential, including antiviral, neuroprotective, anti-inflammatory, and anticancer properties.[1]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

neoechinulin analogs, with a focus on their antiviral and cytoprotective effects. The information

presented herein is supported by experimental data from peer-reviewed studies to facilitate

further research and drug development endeavors.

Comparative Analysis of Biological Activity
The biological activity of neoechinulin analogs is highly dependent on their structural features.

Modifications to the core scaffold can significantly impact their potency and selectivity. The

following table summarizes the antiviral activity of Neoechinulin B and its synthesized analogs

against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2

(SARS-CoV-2).

Table 1: Antiviral Activity of Neoechinulin B Analogs
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Compound
Anti-HCV IC50
(μM)

Anti-HCV IC90
(μM)

Anti-SARS-
CoV-2 IC50
(μM)

Cytotoxicity
CC50 (μM)

Neoechinulin B

(1a)
1.8 ± 0.21 11 ± 1.25 8.8 ± 0.76 >20

1c 2.5 ± 0.28 >20 4.8 ± 0.53 >20

1d 3.6 ± 0.41 >20 3.9 ± 0.44 >20

1h 3.5 ± 0.39 >20 7.5 ± 0.83 >20

1j 4.2 ± 0.47 >20 6.9 ± 0.77 >20

1l 1.2 ± 0.16 6.5 ± 1.84 5.4 ± 0.61 >20

1n 1.6 ± 0.32 9.7 ± 1.06 >20 >20

1o 4.9 ± 0.66 >20 8.1 ± 0.90 >20

1p 0.26 ± 0.11 1.9 ± 0.65 >20 >20

Neoechinulin A

(7)
>20 >20 >20 >20

Preechinulin (8) >20 >20 >20 >20

Data sourced from a study on the synthesis and antiviral activities of Neoechinulin B

derivatives.[2][3]

Structure-Activity Relationship Insights
The data reveals several key structural features that are critical for the biological activity of

neoechinulin analogs.

The Exomethylene Moiety: A prominent finding is the importance of the exomethylene group

on the diketopiperazine ring for antiviral activity.[2][3] Analogs lacking this feature, such as

Neoechinulin A and Preechinulin, showed no significant antiviral effects. This suggests that

this moiety may be involved in the interaction with the biological target.
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The C-8/C-9 Double Bond: For neuroprotective activities, the double bond between carbons

8 and 9 in the indole ring of Neoechinulin A has been identified as a crucial element. This

feature is thought to contribute to the compound's antioxidant and cytoprotective properties.

Diketopiperazine Ring: The diketopiperazine core is essential for the anti-nitration and

antioxidant activities of Neoechinulin A derivatives. However, some cytoprotective effects

against SIN-1 induced cytotoxicity were observed in derivatives lacking this ring, indicating

multiple mechanisms of action.

Aromatic Substituents: In the case of Neoechinulin B analogs, the nature of the aromatic

moiety significantly influences the anti-SARS-CoV-2 activity and cytotoxicity.

Key Structural Features and Their Influence on Activity
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Caption: Key structural determinants of Neoechinulin analogs' bioactivity.

Experimental Protocols
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Detailed methodologies are crucial for the reproducibility and extension of these findings.

General Synthesis of Neoechinulin B Analogs
A two-step synthesis was employed for the diketopiperazine scaffold of Neoechinulin B and its

derivatives. The process involved a base-induced coupling of 1,4-diacetyl-3-{[(tert-

butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with various aldehydes. The resulting

coupling products were then treated with tetra-n-butylammonium fluoride to yield the final

compounds.

Cytotoxicity Assay (MTT Assay)
The 50% cytotoxic concentration (CC50) was determined using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Host cells (Huh7) were seeded in

96-well plates and incubated with varying concentrations of the test compounds. After a set

incubation period, MTT solution was added, and the resulting formazan crystals were

dissolved. The absorbance was measured at a specific wavelength to determine cell viability,

and the CC50 values were calculated.

Antiviral Activity Assays
Hepatitis C Virus (HCV) Inhibition Assay: Huh7 cells were infected with HCV and then treated

with different concentrations of the compounds. After incubation, the levels of a reporter gene

(e.g., luciferase) expressed by the virus were measured to determine the extent of viral

replication. The 50% and 90% inhibitory concentrations (IC50 and IC90) were then calculated.

SARS-CoV-2 Inhibition Assay: VeroE6/TMPRSS2 cells were infected with SARS-CoV-2 and

treated with the compounds. Viral replication was quantified by measuring the amount of viral

RNA in the culture supernatant using quantitative real-time PCR (qRT-PCR). The IC50 values

were determined from the dose-response curves.
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Experimental Workflow for Bioactivity Evaluation
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Caption: Generalized workflow for synthesis and biological testing.
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Conclusion
The structure-activity relationship studies of neoechinulin analogs have provided valuable

insights for the design of novel therapeutic agents. For antiviral activity, particularly against

HCV and SARS-CoV-2, the exomethylene moiety on the diketopiperazine ring is a critical

structural feature. In contrast, the C-8/C-9 double bond in the indole ring is paramount for

neuroprotective effects. The presented data and experimental protocols offer a solid foundation

for researchers to build upon in the quest for more potent and selective neoechinulin-based

drugs. Further investigation into a wider range of analogs and their mechanisms of action will

be instrumental in realizing the full therapeutic potential of this fascinating class of natural

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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